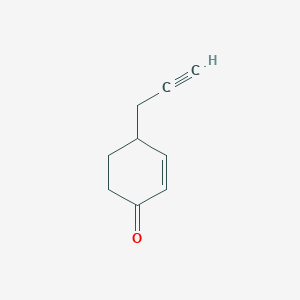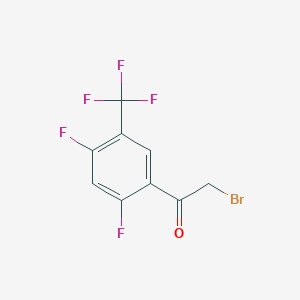
Roxatidine-d10 Hemioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Roxatidine-d10 Hemioxalate is a deuterium-labeled derivative of Roxatidine Hemioxalate. It is primarily used as an internal standard for the quantification of Roxatidine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Roxatidine itself is a histamine H2 receptor antagonist, which is used to reduce gastric acid secretion in the treatment of conditions such as gastric ulcers and gastroesophageal reflux disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Roxatidine-d10 Hemioxalate involves the incorporation of deuterium atoms into the Roxatidine molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps include the formation of the piperidine ring with deuterium atoms and the subsequent attachment of the phenoxypropyl and hydroxyacetamide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The final product is often purified using techniques such as recrystallization and chromatography to achieve the desired level of deuteration .
化学反应分析
Types of Reactions
Roxatidine-d10 Hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Roxatidine-d10 Hemioxalate is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Roxatidine in various samples.
Biology: Employed in studies involving histamine H2 receptors to understand their role in physiological processes.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of Roxatidine in the body.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Roxatidine .
作用机制
Roxatidine-d10 Hemioxalate, like its non-deuterated counterpart, acts as a competitive inhibitor of histamine at the H2 receptors on the parietal cells of the stomach. By blocking these receptors, it reduces the secretion of gastric acid. This action is particularly useful in treating conditions associated with excessive acid production. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and metabolism of the compound more accurately .
相似化合物的比较
Similar Compounds
Roxatidine Acetate: Another form of Roxatidine used for similar therapeutic purposes.
Cimetidine: A histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Ranitidine: Another H2 receptor antagonist used to treat similar conditions
Uniqueness
Roxatidine-d10 Hemioxalate is unique due to its deuterium labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that aids in the precise quantification and tracking of the compound in biological systems .
属性
分子式 |
C19H28N2O7 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |
InChI 键 |
SRDQKICJPUSODU-WPDGUVEOSA-N |
手性 SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=CC=C2)OCCCNC(=O)CO)([2H])[2H])([2H])[2H])[2H].C(=O)(C(=O)O)O |
规范 SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



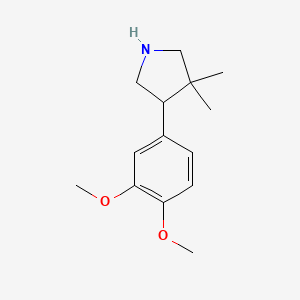

![tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B13433165.png)
![Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride; 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride; Paroxetine EP Impurity F](/img/structure/B13433167.png)
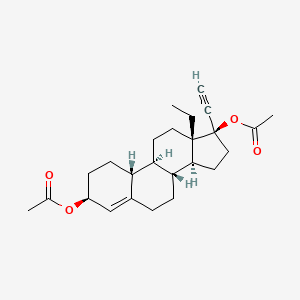
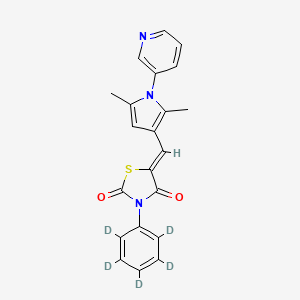
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13433176.png)

![1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol](/img/structure/B13433179.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide](/img/structure/B13433184.png)

